Salclobuzic Acid
CAS No.: 387825-03-8
Cat. No.: VC3925830
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387825-03-8 |
---|---|
Molecular Formula | C11H12ClNO4 |
Molecular Weight | 257.67 g/mol |
IUPAC Name | 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid |
Standard InChI | InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16) |
Standard InChI Key | GCVGCXMTCJMBHY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Salclobuzic acid is a chlorinated hydroxybenzamide derivative with the molecular formula and a molecular weight of 257.67 g/mol . Its IUPAC name, 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid, reflects its structural components:
-
A 4-chloro-2-hydroxybenzoyl moiety derived from salicylic acid.
-
An aminobutanoic acid (γ-aminobutyric acid analog) chain.
The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 257.67 g/mol | |
CAS Registry Number | 387825-03-8 | |
Appearance | Liquid or powder | |
Solubility | Not fully characterized |
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, salclobuzic acid is likely synthesized through a coupling reaction between 4-chloro-2-hydroxybenzoic acid and γ-aminobutyric acid (GABA). The process may involve:
-
Activation of the carboxyl group: The benzoic acid moiety could be activated using reagents like thionyl chloride or carbodiimides.
-
Amide bond formation: Reaction with GABA under controlled pH conditions .
Suppliers report production scales ranging from milligrams to kilograms, with purity levels exceeding 98% . Major Chinese manufacturers, including Chemlyte Solutions and Shandong Mopai Biotechnology, dominate the market, offering the compound for research and commercial applications .
Quality Control and Specifications
Industrial batches are subject to rigorous quality checks:
-
Assay: ≥98% purity (HPLC)
-
Storage: Tightly sealed containers in cool, dry environments to prevent hydrolysis of the amide bond .
Pharmacological Applications and Mechanisms
Oral Absorption Enhancement
Salclobuzic acid’s sodium salt, salclobuzate sodium (INN: 8563), was developed as an intestinal absorption enhancer. Its mechanism likely involves:
-
Transient tight junction modulation: Temporarily disrupting intestinal epithelial tight junctions to facilitate paracellular drug transport .
-
Mucosal interaction: The chlorinated hydroxybenzoyl group may interact with membrane proteins, enhancing permeability .
This property positions it as a potential adjuvant for poorly bioavailable drugs, though clinical adoption remains limited as of 2025 .
Intermediate in Drug Synthesis
Chinese suppliers report its use in synthesizing:
-
Antifungal agents: Structural analogs targeting ergosterol biosynthesis.
-
Surfactants: Amphiphilic derivatives for drug delivery systems .
Recent Research and Future Directions
Emerging Applications
-
Anticancer drug delivery: Preliminary studies explore its use in enhancing chemotherapeutic uptake .
-
Agricultural chemicals: As a precursor for novel pesticides .
Knowledge Gaps
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
-
Long-term toxicity: No data on chronic exposure effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume